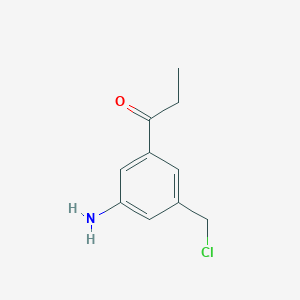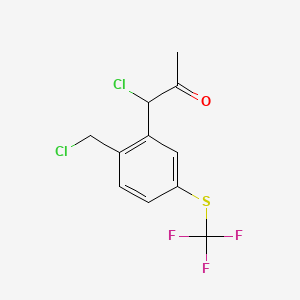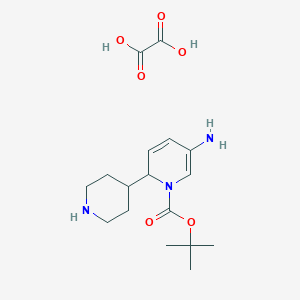
tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate; oxalic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a piperidine ring fused with a pyridine ring. The presence of oxalic acid further enhances its chemical properties, making it a versatile compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyridine rings One common method involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as potassium carbonate The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl group
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
In medicine, tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate is investigated for its potential therapeutic effects. Its interactions with specific receptors and enzymes are of particular interest for the development of new treatments for neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group allows for hydrogen bonding with biological molecules, while the piperidine and pyridine rings provide a rigid structure that can interact with various receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(5-aminopyridin-2-yloxy)piperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate stands out due to its unique combination of functional groups and ring structures. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H27N3O6 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H25N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;3-1(4)2(5)6/h4-5,10-11,13,17H,6-9,16H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
SSEFLIFSUJAIAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


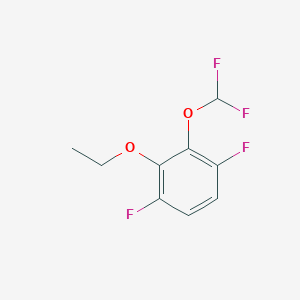


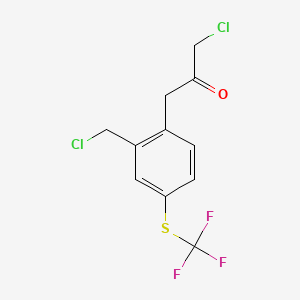
![2-Sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B14061509.png)


